

Application Note: BTZ043 Racemate Efficacy Testing Against Multidrug-Resistant *Mycobacterium tuberculosis*

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Compound of Interest

Compound Name: BTZ043 Racemate

Cat. No.: B606420

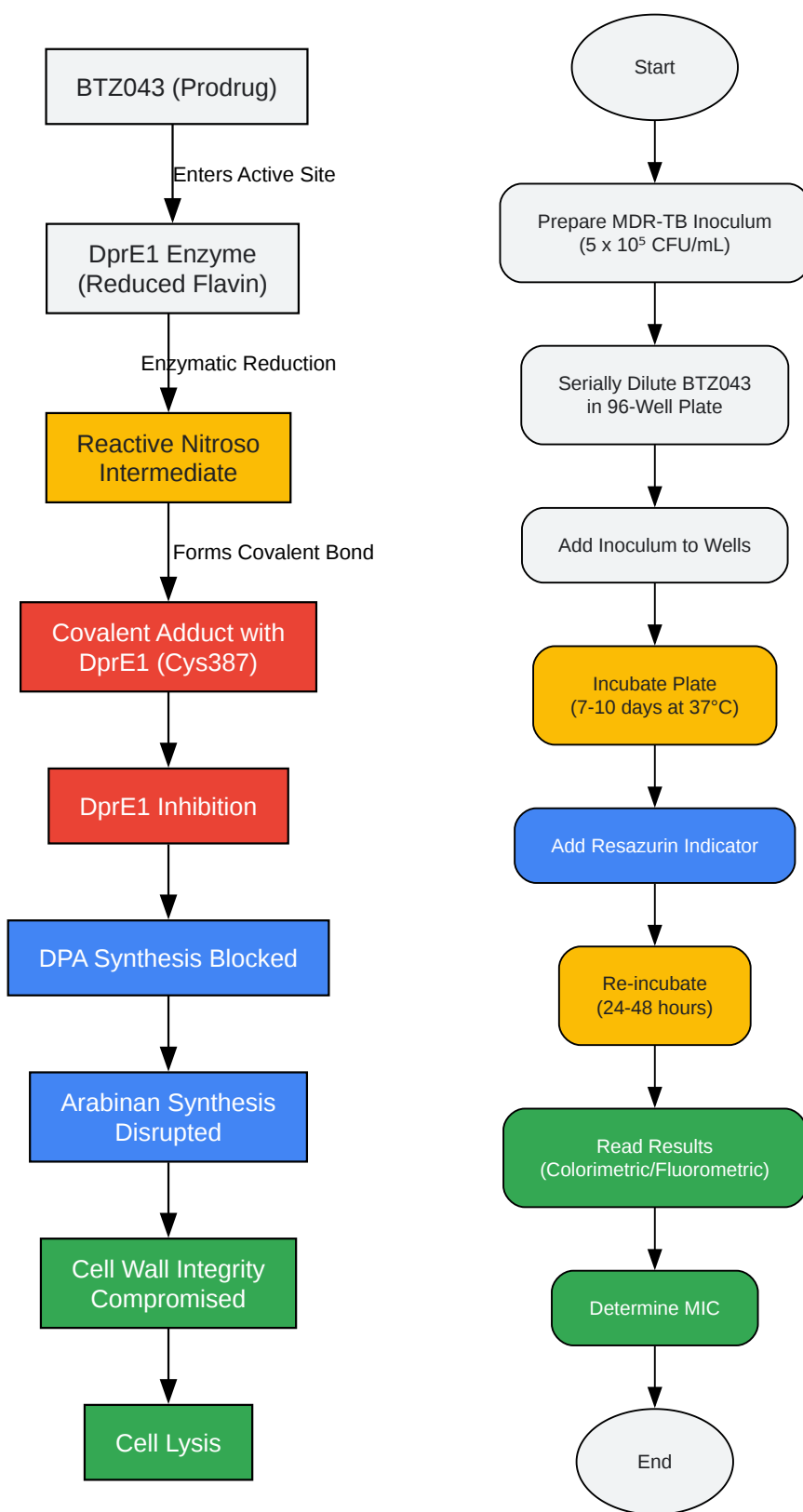
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Introduction

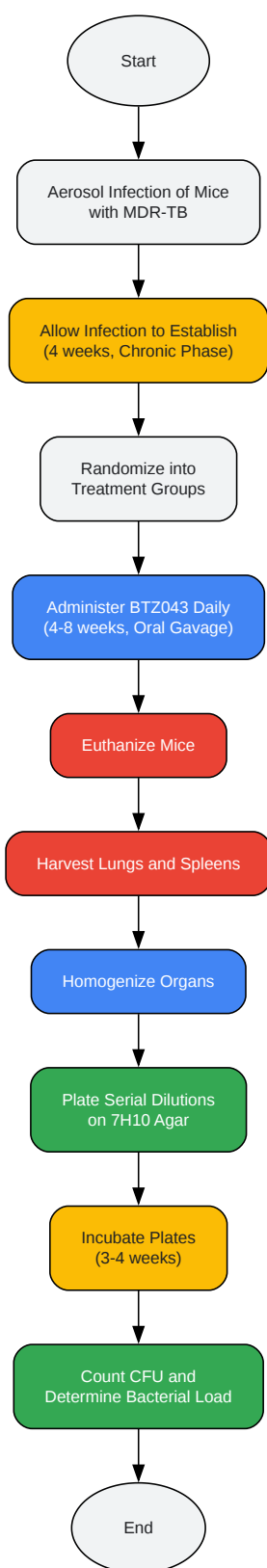
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) presents a significant global health challenge, necessitating the development of novel therapeutics.[1][2] BTZ043 is a potent benzothiazinone compound that represents a promising new class of anti-tubercular agents.[1] It exhibits bactericidal activity against Mtb, including clinical isolates of MDR and XDR strains, at nanomolar concentrations.[1][3][4] This document provides detailed protocols for the preclinical evaluation of **BTZ043 racemate** against MDR-TB strains, covering in vitro susceptibility, host cell cytotoxicity, and in vivo efficacy models.

Mechanism of Action

BTZ043 is a prodrug that targets the essential enzyme decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1).[5][6][7] DprE1 is critical for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell wall.[4][5] Inside the mycobacterium, BTZ043 is enzymatically reduced by the flavin cofactor within DprE1 to a reactive nitroso intermediate.[5][8] This intermediate then forms a covalent semimercaptal adduct with a key cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[5] The resulting blockade of arabinan synthesis disrupts cell wall integrity, causing cell lysis and bacterial death.[4][6]







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